Analgesic Potency vs Metamizol in In Vivo Models
In a direct head-to-head comparison using the Rabbit's Writhing Test, the target compound (tested as its hydrochloride salt) demonstrated substantially superior potency compared to the standard analgesic metamizol sodium (Novalgin®). The target compound achieved an ED50 of 2.8 mg/kg (s.c.) versus 97 mg/kg (s.c.) for metamizol, representing an approximate 35-fold potency advantage [1]. A similar potency advantage was observed in the Gait Test, with ED50 values of 5.3/43 mg/kg (s.c./p.o.) for the target compound compared to 25/80 mg/kg (s.c./p.o.) for metamizol [1]. Consistent results were also obtained in the Rabbit's Tooth Pulp Test, with ED50 values of approximately 10 mg/kg (s.c.) for the target compound versus approximately 560 mg/kg (s.c.) for metamizol, representing a 56-fold potency advantage [1].
| Evidence Dimension | In vivo analgesic ED50 (Rabbit Writhing Test, subcutaneous administration) |
|---|---|
| Target Compound Data | ED50 = 2.8 mg/kg (s.c.) |
| Comparator Or Baseline | Metamizol sodium (Novalgin®) ED50 = 97 mg/kg (s.c.) |
| Quantified Difference | ~35-fold greater potency for the target compound |
| Conditions | Rabbit Writhing Test (s.c. administration) |
Why This Matters
This validates the compound's efficacy in a classic pain model and provides a quantitative benchmark for researchers procuring the compound for analgesic studies, demonstrating a clear potency advantage over a known clinical analgesic.
- [1] Shuman, R. T. et al. U.S. Patent No. 4,699,910. N-(3-trifluoromethyl-phenyl)-N'-propargyl-piperazine and salts thereof useful as analgesics. 1987. View Source
